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Compound of Interest

Compound Name: ATTO 590 biotin

Cat. No.: B12386210

For Researchers, Scientists, and Drug Development Professionals

ATTO 590 biotin is a fluorescent label that belongs to the rhodamine class of dyes. It is
characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal
and photostability. These properties make it a valuable tool for a wide range of bioanalytical
applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.
This guide provides an in-depth overview of the spectral properties of ATTO 590 biotin,
detailed experimental protocols for its use, and visualizations of its application in common
laboratory workflows.

Core Spectral and Photophysical Properties

The spectral characteristics of ATTO 590 biotin are crucial for designing and optimizing
fluorescence-based experiments. The dye is most efficiently excited in the range of 575 to 610
nm.[1] As supplied, ATTO 590 consists of a mixture of two isomers with virtually identical
absorption and fluorescence characteristics.[1][2]
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Property Value Reference
Absorption Maximum (A_abs ) 593 - 594 nm [3]
Emission Maximum (A_em_) 622 - 624 nm [3]
Molar Extinction Coefficient

1.2 x 10"5" MA-1A emAM-18 [3]
(e_max )
Fluorescence Quantum Yield

80% [3]
(n_fl))
Fluorescence Lifetime (1_fl ) 3.7ns [3]
Correction Factor (CF_260 ) 0.39 [3]
Correction Factor (CF_280_) 0.43 [3]

The Streptavidin-Biotin Interaction: A Powerful
Partnership

The utility of ATTO 590 biotin is fundamentally based on the high-affinity, non-covalent
interaction between biotin and streptavidin, a tetrameric protein isolated from Streptomyces
avidinii. This interaction is one of the strongest known biological interactions, with a dissociation
constant (Kd) in the range of 10"-14" to 10"-15" M.[4][5] Each streptavidin molecule can bind
up to four biotin molecules, enabling significant signal amplification in detection assays.[4] This
robust and specific binding is leveraged in numerous applications to detect and visualize
biotinylated molecules, such as antibodies, nucleic acids, and other proteins.[4][6]
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Streptavidin-Biotin Binding Principle
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Caption: The high-affinity interaction between streptavidin and biotin enables the detection of

biotinylated targets using fluorescently labeled streptavidin or biotin.

Experimental Protocols

The following are generalized protocols for common applications of ATTO 590 biotin. It is
essential to optimize concentrations, incubation times, and other parameters for specific

experimental systems.
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Protein Labeling with ATTO 590

This protocol describes the labeling of proteins with amine-reactive forms of ATTO 590.

Materials:

Protein to be labeled (2-10 mg/mL in amine-free buffer like PBS, MES, or HEPES)

ATTO 590 NHS-ester

Anhydrous, amine-free DMF or DMSO

1 M Sodium bicarbonate solution

Gel filtration column (e.g., Sephadex G-25)
Procedure:

o Buffer Preparation: Ensure the protein solution is in an amine-free buffer. Adjust the pH to
8.2-8.5 by adding an appropriate volume of 1 M sodium bicarbonate to a final concentration
of 100 mM.[7]

o Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS-ester in anhydrous
DMF or DMSO to a concentration of 10 mg/mL.[7]

o Labeling Reaction: Add the dissolved ATTO 590 NHS-ester to the protein solution. A
common starting point is a 3-fold molar excess of the dye to the protein.[8]

 Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking,
protected from light.[7]

 Purification: Separate the labeled protein from the unreacted dye using a gel filtration
column.[7]

o Storage: Store the purified conjugate in small aliquots at -20°C or -80°C, protected from light.
Avoid repeated freeze-thaw cycles.[7]
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Indirect Inmunofluorescence Staining of Paraffin-
Embedded Tissues

This protocol outlines the use of a biotinylated secondary antibody detected with fluorescently
labeled streptavidin.

Materials:

» Paraffin-embedded tissue sections on slides

» Xylene and graded ethanol series

» Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
¢ Blocking buffer (e.g., 10% normal serum in TBS)

e Primary antibody

» Biotinylated secondary antibody

e ATTO 590-Streptavidin

o Tris-buffered saline (TBS)

Mounting medium
Procedure:

o Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of
ethanol (100%, 95%, 70%) and finally in distilled water.[9]

» Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary
antibody.[9]

e Blocking: Incubate sections with blocking buffer for 10-60 minutes to prevent non-specific
antibody binding.[9]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.bio-rad-antibodies.com/streptavidin-biotin-immunostaining-of-paraffin-embedded-tissue-sections.html
https://www.bio-rad-antibodies.com/streptavidin-biotin-immunostaining-of-paraffin-embedded-tissue-sections.html
https://www.bio-rad-antibodies.com/streptavidin-biotin-immunostaining-of-paraffin-embedded-tissue-sections.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Primary Antibody Incubation: Incubate with the primary antibody for at least 1 hour at room
temperature or overnight at 4°C.[9]

Washing: Wash slides three times with TBS.[9]

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for at
least 30 minutes at room temperature.[9]

Washing: Wash slides three times with TBS.[9]

Streptavidin-ATTO 590 Incubation: Incubate with ATTO 590-streptavidin for at least 30
minutes at room temperature, protected from light.[9]

Washing: Wash slides three times with TBS.[9]

Counterstaining and Mounting: If desired, counterstain the nuclei. Mount the slides with an
appropriate mounting medium.[9]
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Caption: A generalized workflow for indirect immunohistochemical staining using a biotin-
streptavidin detection system.

Flow Cytometry Staining

ATTO 590 can be used in flow cytometry for the detection of cell surface or intracellular
antigens.

Materials:

Cell suspension

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

Biotinylated primary antibody

ATTO 590-Streptavidin

(Optional) Fixation and permeabilization buffers for intracellular staining

Procedure:

o Cell Preparation: Prepare a single-cell suspension at a concentration of 0.5-1x1076" cells
per tube.[10]

» Blocking (Optional but Recommended): Block non-specific binding by incubating cells with
an appropriate blocking agent (e.g., Fc block).[11]

e Primary Antibody Staining: Incubate cells with the biotinylated primary antibody at the
predetermined optimal concentration.[11]

e Washing: Wash the cells with staining buffer to remove unbound primary antibody.[11]

e Secondary Staining: Incubate the cells with ATTO 590-streptavidin. It is crucial to titrate the
streptavidin conjugate to determine the optimal concentration that provides the best signal-
to-noise ratio.[11]

e Washing: Wash the cells to remove unbound streptavidin.
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o Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer
equipped with appropriate lasers and filters for ATTO 590 excitation and emission.

Note on Staining Methods: Two common approaches for flow cytometry are the indirect two-
step method described above and a direct one-step method where the biotinylated antibody
and fluorescently labeled streptavidin are pre-mixed before adding to the cells.[11] The optimal
ratio for the pre-mixed complex must be determined empirically.[11]

Conclusion

ATTO 590 biotin, in conjunction with streptavidin-based detection systems, offers a versatile
and robust platform for a multitude of fluorescence-based biological assays. Its favorable
spectral properties, including high brightness and photostability, make it an excellent choice for
applications demanding high sensitivity. By understanding its core characteristics and following
optimized protocols, researchers can effectively leverage ATTO 590 biotin to achieve high-
quality, reproducible results in their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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